19,20-Epoxycytochalasin D

Catalog No.
S524833
CAS No.
22144-77-0
M.F
C30H37NO6
M. Wt
507.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
19,20-Epoxycytochalasin D

CAS Number

22144-77-0

Product Name

19,20-Epoxycytochalasin D

IUPAC Name

[(1R,2R,3E,5R,7S,9E,11R,12S,14S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,14-trimethyl-13-methylidene-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9-dien-2-yl] acetate

Molecular Formula

C30H37NO6

Molecular Weight

507.6 g/mol

InChI

InChI=1S/C30H37NO6/c1-17-10-9-13-22-26(33)19(3)18(2)25-23(16-21-11-7-6-8-12-21)31-28(35)30(22,25)24(37-20(4)32)14-15-29(5,36)27(17)34/h6-9,11-15,17-18,22-26,33,36H,3,10,16H2,1-2,4-5H3,(H,31,35)/b13-9+,15-14+/t17-,18+,22-,23-,24+,25-,26+,29+,30+/m0/s1

InChI Key

SDZRWUKZFQQKKV-JHADDHBZSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

Cytochalasin D; Zygosporin A; Lygosporin A;

Canonical SMILES

CC1CC=CC2C(C(=C)C(C3C2(C(C=CC(C1=O)(C)O)OC(=O)C)C(=O)NC3CC4=CC=CC=C4)C)O

Isomeric SMILES

C[C@H]1[C@H]2[C@@H](NC(=O)[C@@]23[C@@H](/C=C/CC(C(=O)[C@](C=C[C@H]3OC(=O)C)(C)O)C)[C@@H](C1=C)O)CC4=CC=CC=C4

The exact mass of the compound cytochalasin D is 507.2621 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 209835. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Biological Factors - Toxins, Biological - Mycotoxins - Cytochalasins. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

19,20-Epoxycytochalasin D is a specialized fungal metabolite and macrocyclic alkaloid belonging to the cytochalasan family. Characterized by the presence of a reactive epoxide group at the C19-C20 position, it serves as a potent actin polymerization inhibitor and a high-value precursor for semi-synthetic modifications. In procurement contexts, it is primarily sourced as a targeted, functionalizable alternative to the widely used baseline comparator Cytochalasin D (CAS: 22144-77-0), offering comparable antiplasmodial efficacy (IC50 in the low nanomolar range) but providing unique stereochemical handles for downstream bioconjugation and altered cyto-compatibility profiles[1].

Procuring standard Cytochalasin D as a generic substitute for 19,20-Epoxycytochalasin D frequently compromises specialized assay development and synthetic workflows. While both compounds effectively cap the barbed ends of actin filaments, the standard baseline lacks the C19-C20 epoxide moiety, which is critical for mild, site-specific ring-opening reactions used in the synthesis of fluorescent actin probes or targeted conjugates. Attempting to artificially epoxidize or functionalize standard Cytochalasin D often yields complex, difficult-to-purify stereoisomeric mixtures, reducing overall yield and reproducibility. Furthermore, 19,20-Epoxycytochalasin D exhibits distinct cellular uptake and differential cytotoxicity thresholds in specific mammalian cell lines, meaning generic substitution can skew viability baselines in antiplasmodial or oncology screening models [1].

Precursor Suitability: Site-Specific Functionalization via the C19-C20 Epoxide

For laboratories developing labeled actin probes, 19,20-Epoxycytochalasin D offers a distinct synthetic advantage over Cytochalasin D. The native 19,20-epoxide serves as a highly specific electrophilic handle for mild nucleophilic ring-opening, allowing for single-site functionalization. In contrast, modifying standard Cytochalasin D requires targeting the less reactive or more sterically hindered alkenes, often necessitating harsher conditions that degrade the macrocyclic core or produce low-yield isomeric mixtures. This native functional group significantly streamlines the processability and downstream purification of cytochalasin derivatives [1].

Evidence DimensionSite-specific functionalization suitability
Target Compound Data19,20-Epoxycytochalasin D (Native epoxide allows mild, single-site nucleophilic ring-opening)
Comparator Or BaselineCytochalasin D (Lacks epoxide; requires harsher alkene functionalization with lower regioselectivity)
Quantified DifferenceEliminates upstream epoxidation steps, improving synthetic yield and purity of derivatives
ConditionsPrecursor evaluation for semi-synthetic bioconjugation workflows

Procuring the pre-epoxidized variant reduces synthetic steps and improves batch-to-batch reproducibility when generating custom actin-binding probes.

In Vitro Antiplasmodial Efficacy Benchmark

19,20-Epoxycytochalasin D maintains highly potent antiplasmodial activity, making it a critical benchmark compound in parasitology screening. Against the Plasmodium falciparum 3D7 strain, 19,20-Epoxycytochalasin D demonstrates an IC50 of 9.77 nM to 29.77 nM, which is directly competitive with the standard Cytochalasin D baseline (IC50 ~10.58 nM). This confirms that the presence of the 19,20-epoxide does not abrogate the macrocycle's ability to disrupt parasite-critical actin dynamics, ensuring it can be substituted into anti-malarial assays without a loss of target engagement [1].

Evidence DimensionIn vitro antiplasmodial IC50 (P. falciparum 3D7)
Target Compound Data9.77 - 29.77 nM
Comparator Or BaselineCytochalasin D (10.58 nM)
Quantified DifferenceMaintains comparable low-nanomolar potency despite structural modification
ConditionsIn vitro growth inhibition assay against P. falciparum 3D7 strain

Validates the compound as a highly active positive control or structural scaffold for antimalarial drug discovery programs.

Differential Cytotoxicity and Assay Handling Window

A key procurement consideration for cytochalasans is their background toxicity in host cell lines, which can confound efficacy readouts. 19,20-Epoxycytochalasin D exhibits a measurable therapeutic window in specific assays, showing an IC50 of 7.84 µM against BT-549 human breast carcinoma cells and remaining non-cytotoxic to Vero monkey kidney epithelial cells at concentrations up to 9.1 µM. While it shares the general cytostatic nature of Cytochalasin D, this specific cytotoxicity profile allows researchers to establish precise dosing windows for intracellular parasite assays without triggering immediate host cell apoptosis [1].

Evidence DimensionHost cell cytotoxicity (Vero cells)
Target Compound Data>9.1 µM (non-cytotoxic within assay range)
Comparator Or BaselineGeneral cytochalasin class baseline (typically highly cytotoxic at low micromolar ranges)
Quantified DifferenceProvides a defined concentration window for selective parasite inhibition
ConditionsIn vitro mammalian cell viability assays (Vero and BT-549 lines)

Allows assay developers to decouple actin-mediated parasite inhibition from generalized host cell toxicity during high-throughput screening.

Semi-Synthetic Actin Probe Development

Due to the native 19,20-epoxide, this compound serves as a highly suitable starting material for synthesizing fluorescently tagged or affinity-labeled cytochalasins via mild ring-opening chemistries, bypassing the low-yield alkene functionalization required when using Cytochalasin D [2].

Antiplasmodial Drug Discovery

Utilized as a high-potency reference standard (IC50 < 30 nM) in Plasmodium falciparum screening assays, particularly when investigating actin-dependent endocytic trafficking and parasite motility[1].

Cytoskeletal Dynamics Research

Procured for specialized cell biology assays where researchers need to compare the binding kinetics and actin-capping behavior of an epoxide-modified cytochalasan against standard alkene-containing variants like Cytochalasin D [2].

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Cytochalasin d appears as needles or fluffy white powder. (NTP, 1992)
Solid; [HSDB] White solid; [CAMEO] White powder; [MSDSonline]

Color/Form

NEEDLES FROM ACETONE-PETROLEUM ETHER

XLogP3

2.7

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

3

Exact Mass

507.26208790 Da

Monoisotopic Mass

507.26208790 Da

Heavy Atom Count

37

Appearance

Solid powder

Melting Point

491 to 500 °F (decomposes) (NTP, 1992)
267-271 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

SY9F0FZ3TO

GHS Hazard Statements

Aggregated GHS information provided by 40 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Therapeutic Uses

Nucleic Acid Synthesis Inhibitors
EXPTL USE: ...WORKERS INVESTIGATED THE APPLICATION OF.../ZYGOSPORIN A (CYTOCHALASIN D), E, F, G, & MORE THAN 30 DERIVATIVES/ AS ANTITUMOR AGENTS BUT WITH UNSUCCESSFUL RESULTS.
EXPTL USE: CYTOCHALASIN D (0.322-5.0 MG/KG/DAY, IP) HAD ANTITUMOR ACTIVITY AGAINST ASCITES HEPATOMA AH-130 AND MURPHY-STURM LYMPHOSARCOMA IN RATS.

MeSH Pharmacological Classification

Nucleic Acid Synthesis Inhibitors

Mechanism of Action

MAJOR BIOLOGICAL EFFECTS ARE THE BLOCKAGE OF CYTOPLASMIC CLEAVAGE RESULTING IN MULTINUCLEATE CELL FORMATION, THE INHIBITION OF CELL MOVEMENT, & THE INDUCTION OF NUCLEAR EXTRUSION... OTHER REPORTED EFFECTS INCLUDE THE INHIBITION OF GLUCOSE TRANSPORT, OF THYROID SECRETION, OF GROWTH HORMONE RELEASE, OF PHAGOCYTOSIS, & OF PLATELET AGGREGATION & CLOT CONTRACTION. /CYTOCHALASINS/
IN THE EARLY STAGE OF CYTOLOGICAL RESEARCH USING CYTOCHALASINS THE MODE OF ACTION OF THE COMPOUNDS WAS EXPLAINED AS DIRECT DISRUPTION OF MICROFILAMENTS INTERFERRING WITH CONTRACTILE MOVEMENTS OF THE MAMMALIAN CELLS. FURTHER STUDY, ESPECIALLY THE OBSERVATION OF THEIR EFFECTS ON THE TRANSPORT OF A NUMBER OF SUBSTANCES INTO THE CELLS, REVEALED A MORE COMPLEX MODE OF ACTION. IT IS CLEAR THAT THE NATURE OF THE BINDING BETWEEN THE CYTOCHALASINS & ACTIVE SITES IS NOT COVALENT BECAUSE OF THE RAPID REVERSIBILITY OF THE ACTION. /CYTOCHALASINS/
THROUGH THE USE OF (3)H-LABELLED CYTOCHALASINS B & D THE PRECISE BINDING SITES & SUB-CELLULAR LOCALIZATION ARE NOW UNDER INVESTIGATION... EXPERIMENTAL RESULTS OBTAINED THUS FAR SUPPORT THE IDEA THAT THE PRIMARY EFFECT IS MEMBRANOTROPIC, PERHAPS INVOLVING THE ASSOCIATION OF MICROFILAMENTS WITH THE PLASMA MEMBRANE.
CYTOCHALASIN D DID NOT PREVENT ATTACHMENT BUT DID PREVENT ENTRY OF TOXOPLASMA GONDII INTO PERITONEAL MACROPHAGES AND BLADDER TUMOR 4934 CELLS.
For more Mechanism of Action (Complete) data for CYTOCHALASIN D (9 total), please visit the HSDB record page.

Pictograms

Health Hazard Acute Toxic

Acute Toxic;Health Hazard

Other CAS

22144-77-0

Metabolism Metabolites

IN...WORK USING STEREOSPECIFICALLY LABELLED PRECURSORS, L-PHENYLALANINE WAS SHOWN TO BE THE PRIMARY PRECURSOR OF CYTOCHALASIN D, & THE RAPID EQUILIBRIUM OF D- & L-ISOMERS THROUGH PHENYLPYRUVIC ACID WAS SHOWN TO ACCOUNT FOR THE EQUALLY EFFICIENT INCORPORATION OF BOTH ENANTIOMERS.
IN...THE BIOSYNTHESIS OF CYTOCHALASIN D BY ZYGOSPORIUM MASONII, [1,2-(13)C]-ACETATE WAS FED TO A GROWING CULTURE OF THIS FUNGUS. THE ARRANGEMENT OF INTACT ACETATE UNITS WAS ESTABLISHED... CYTOCHALASIN D ORIGINATED FROM PHENYLALANINE, METHIONINE & 9 INTACT ACETATE UNITS. EIGHT OF THE ACETATE UNITS COUPLE IN A HEAD-TO-TAIL FASHION TO FORM THE C16-POLYKETIDE MOIETY. THE FEEDING OF HIGHER EVEN-NUMBERED SATURATED ACIDS SUCH AS C1-LABELLED BUTYRATE, MYRISTATE & PALMITATE SHOWED NO DIRECT INCORPORATION. THEY DO, HOWEVER, UNDERGO BETA-OXIDATION TO YIELD C1-LABELLED ACETATE WHICH IS INCORPORATED INTO CYTOCHALASIN D.

Wikipedia

Cytochalasin_D

Methods of Manufacturing

ISOLATION & STRUCTURE OF CYTOCHALASINS A, B, C, D: ALDRIDGE ET AL, J CHEM SOC (C) 1967, 1667; ALDRIDGE ET AL, CHEM COMMUN 1967, 26; OF E & F: ALDRIDGE ET AL, CHEM COMMUN 1972, 148. REVISED STRUCTURES OF CYTOCHALASINS E & F: ALDRIDGE ET AL, CHEM COMMUN 1973, 551; BUCHI ET AL, J AM CHEM SOC 95, 5423 (1973). /CYTOCHALASINS/

General Manufacturing Information

CYTOCHALASIN D HAD ANTIFUNGAL PROPERTIES, INCLUDING BRANCHING AND, AT HIGHER CONCENTRATIONS, SWELLING OF HYPHAL TIPS IN BOTRYTIS CINEREA.

Analytic Laboratory Methods

TLC DATA; DETECTION: A BRIGHT YELLOW FLUORESCENT SPOT UNDER UV LIGHT AFTER SPRAYING WITH 50% ETHANOLIC H2SO4 & HEATING. WELLS JM ET AL; CAN J MICROBIOL 22: 1137 (1976).

Interactions

PRETREATMENT OF RABBIT KIDNEY CELLS WITH CYTOCHALASIN D ENHANCED HERPES SIMPLEX VIRUS TYPE 2 INFECTIVITY 3- TO 6-FOLD OVER VALUES OBTAINED USING THE STANDARD CALCIUM CHLORIDE TECHNIQUE.
CYTOCHALASIN D TREATMENT OF PERMISSIVE OR SEMIRESTRICTIVE CELL LINES ENHANCED THEIR SUSCEPTIBILITY TO INFECTION WITH POLIOVIRUS.

Dates

Last modified: 08-15-2023
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